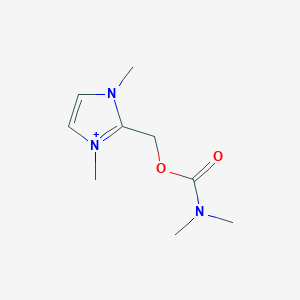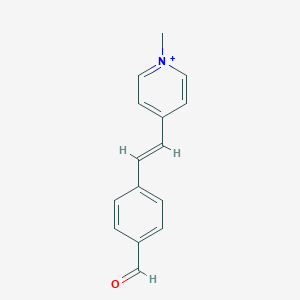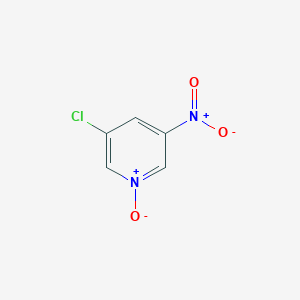
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is a chemical compound with the molecular formula C9H16N3O2+ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate typically involves the reaction of imidazole derivatives with carbamatesThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use as a drug candidate. Its ability to modulate enzyme activity and interact with biological targets makes it a promising compound for the development of new drugs .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic five-membered heterocycle with two nitrogen atoms.
1,3-dimethylimidazole: A derivative of imidazole with methyl groups at positions 1 and 3.
N,N-dimethylcarbamate: A carbamate derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
(1,3-dimethyl-1H-imidazol-3-ium-2-yl)methyl dimethylcarbamate is unique due to its combination of imidazole and carbamate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H16N3O2+ |
|---|---|
Molecular Weight |
198.24g/mol |
IUPAC Name |
(1,3-dimethylimidazol-1-ium-2-yl)methyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H16N3O2/c1-10(2)9(13)14-7-8-11(3)5-6-12(8)4/h5-6H,7H2,1-4H3/q+1 |
InChI Key |
VIDVRVQOCVNHJG-UHFFFAOYSA-N |
SMILES |
CN1C=C[N+](=C1COC(=O)N(C)C)C |
Canonical SMILES |
CN1C=C[N+](=C1COC(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(Propylsulfanyl)imidazo[1,2-a]pyridin-2-yl]benzaldehyde](/img/structure/B492999.png)
![4-[(4-Formylphenoxy)methyl]-3-methyl-1,3-thiazol-3-ium](/img/structure/B493000.png)

![4-[(4-Formylphenoxy)methyl]-1-methylpyridinium](/img/structure/B493003.png)
![2-{4-Nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline](/img/structure/B493004.png)

![2-[(3-Formylphenoxy)methyl]-1-methylpyridinium](/img/structure/B493008.png)
![6-(Butylsulfanyl)-2-(4-formylphenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493009.png)
![6-Chloro-2-(4-formylphenyl)-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493012.png)
![4-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzaldehyde](/img/structure/B493015.png)
![4-[6-(Ethylsulfanyl)imidazo[1,2-a]pyridin-2-yl]benzaldehyde](/img/structure/B493020.png)
![4-[2-(2-{2-Nitrophenyl}vinyl)-1,3-dioxolan-2-yl]pyridine](/img/structure/B493021.png)
![2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B493022.png)
